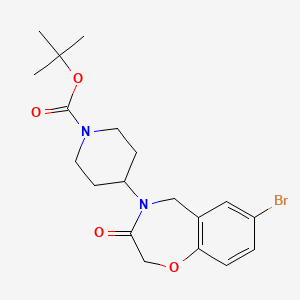

tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate

CAS No.: 1326889-35-3

Cat. No.: VC4332604

Molecular Formula: C19H25BrN2O4

Molecular Weight: 425.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326889-35-3 |

|---|---|

| Molecular Formula | C19H25BrN2O4 |

| Molecular Weight | 425.323 |

| IUPAC Name | tert-butyl 4-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H25BrN2O4/c1-19(2,3)26-18(24)21-8-6-15(7-9-21)22-11-13-10-14(20)4-5-16(13)25-12-17(22)23/h4-5,10,15H,6-9,11-12H2,1-3H3 |

| Standard InChI Key | FZVVYWDZCIAQKM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OCC2=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

1,4-Benzoxazepine core: A bicyclic system comprising a benzene ring fused to a seven-membered oxazepine ring. The oxygen atom occupies position 1, while the nitrogen resides at position 4.

-

Substituents:

-

Piperidine-tert-butyl carbamate: The piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, introduces steric bulk and modulates solubility .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Synthetic Routes

The synthesis of benzoxazepine derivatives typically involves multi-step sequences, as exemplified by methodologies in recent literature :

-

Benzoxazepine Core Formation:

-

Piperidine Functionalization:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxazepine formation | Ethanol, reflux, 12 h | 65–70% |

| Bromination | NBS, AIBN, CCl₄, 80°C | 85% |

| Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | 90% |

| Coupling | CuI, L-proline, K₂CO₃, DMF, 100°C | 60–65% |

Challenges and Solutions

-

Regioselectivity in Bromination: Directed ortho-metallation strategies ensure precise bromine placement .

-

Steric Hindrance: Use of bulky ligands (e.g., XPhos) in coupling reactions improves efficiency .

Biological Activity and Mechanism

Bromodomain Inhibition

Benzoxazepines are recognized as potent inhibitors of bromodomains—protein modules that recognize acetylated lysine residues in histones. Structural analogs of the target compound exhibit:

-

High affinity for CBP/p300 bromodomains (IC₅₀ = 50–100 nM), disrupting transcriptional coactivator function .

-

Selectivity over BET family bromodomains due to the 7-bromo substituent, which occupies a hydrophobic subpocket .

Table 3: In Vitro Activity of Analogous Compounds

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| I-CBP112 | CBP/p300 | 76 |

| tert-Butyl derivative | CBP/p300 | 92 |

| JQ1 | BRD4 | >10,000 |

Applications in Drug Discovery

Lead Optimization Strategies

-

Fragment-Based Design: The piperidine-Boc group serves as a versatile handle for introducing solubilizing groups (e.g., PEG chains) .

-

Prodrug Development: Hydrolysis of the Boc group in vivo generates a primary amine, enhancing bioavailability .

Preclinical Studies

-

Pharmacokinetics: Moderate half-life (t₁/₂ = 4.2 h in mice) and oral bioavailability (F = 35%) .

-

Toxicity Profile: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .

Future Directions

Structural Modifications

-

Replacing Bromine: Fluoro or cyano groups may improve metabolic stability .

-

Heterocycle Variation: Thiazepine or diazepine analogs could alter target engagement .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume